
棘霉素A无糖基化物
描述
棘霉素A无糖基部分是一种天然来源的化合物,属于棘霉素类杀虫剂家族。这些化合物是通过发酵细菌Saccharopolyspora spinosa生产的。棘霉素A无糖基部分是一种多酮衍生的四环大环内酯,对多种害虫表现出强烈的杀虫活性。 它是商业杀虫剂棘霉素的关键成分,由于其有效性和对环境的影响较小,它被广泛应用于农业和园艺 .
科学研究应用
棘霉素A无糖基部分具有广泛的科学研究应用:
化学: 它用作研究多酮生物合成和酶促反应的模型化合物。
生物学: 研究人员用它来研究杀虫活性和抗性的机制。
医学: 棘霉素A无糖基部分及其类似物正在被探索用于其潜在的治疗应用,包括抗寄生虫和抗菌特性。
作用机制
棘霉素A无糖基部分的作用机制涉及破坏昆虫的烟碱型乙酰胆碱受体。 这种破坏会导致神经系统过度刺激,从而使目标害虫瘫痪和死亡 . 该化合物对昆虫表现出高度选择性,对非目标生物,包括哺乳动物和有益昆虫,影响最小 .
生化分析
Biochemical Properties
Spinosyn A aglycone plays a crucial role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. It acts as an allosteric modulator, binding to these receptors and causing prolonged activation, which leads to the disruption of normal neural transmission in insects . The compound interacts with various enzymes and proteins, including polyketide synthases and glycosyltransferases, which are involved in its biosynthesis . These interactions are essential for the formation of the aglycone structure and its subsequent modifications.
Cellular Effects
Spinosyn A aglycone exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts neural transmission by binding to nicotinic acetylcholine receptors, leading to paralysis and death . This compound also influences cell signaling pathways, particularly those involved in neurotransmission. Additionally, spinosyn A aglycone can affect gene expression and cellular metabolism by altering the activity of key enzymes and transcription factors . These effects are primarily observed in target insect species, with minimal impact on non-target organisms.
Molecular Mechanism
The molecular mechanism of action of spinosyn A aglycone involves its binding to nicotinic acetylcholine receptors in the nervous system of insects . This binding causes prolonged activation of the receptors, leading to continuous neural firing and eventual paralysis. At the molecular level, spinosyn A aglycone interacts with specific amino acid residues within the receptor, stabilizing its active conformation . This interaction is highly specific, contributing to the compound’s selectivity for insect targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spinosyn A aglycone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that spinosyn A aglycone can have persistent effects on cellular function, particularly in insect cells. These effects include sustained disruption of neural transmission and prolonged paralysis . The compound’s stability and efficacy can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of spinosyn A aglycone vary with different dosages in animal models. In insects, low doses of the compound can cause mild neural disruption, while higher doses lead to rapid paralysis and death . Threshold effects have been observed, with a clear dose-response relationship. At high doses, spinosyn A aglycone can exhibit toxic effects, including severe neural damage and mortality . These findings highlight the importance of precise dosage control in applications involving this compound.
Metabolic Pathways
Spinosyn A aglycone is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The compound is synthesized through the polyketide pathway, involving the action of polyketide synthases and other enzymes . During its biosynthesis, spinosyn A aglycone undergoes various modifications, including glycosylation and methylation . These modifications are crucial for the compound’s biological activity and stability. Additionally, spinosyn A aglycone can be metabolized by specific enzymes in insect cells, leading to its degradation and elimination .
Transport and Distribution
Within cells and tissues, spinosyn A aglycone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, spinosyn A aglycone can accumulate in specific compartments, such as the cytoplasm and the nervous system . This localization is essential for its insecticidal activity, as it allows the compound to reach its target receptors and exert its effects.
Subcellular Localization
The subcellular localization of spinosyn A aglycone is primarily within the nervous system of insects. The compound targets nicotinic acetylcholine receptors located on the cell membranes of neurons . This specific localization is facilitated by targeting signals and post-translational modifications that direct spinosyn A aglycone to its site of action . The compound’s activity and function are closely linked to its precise localization within the nervous system, which is critical for its insecticidal properties.
准备方法
合成路线和反应条件
棘霉素A无糖基部分的制备涉及一个复杂的生物合成途径。生物合成始于多酮合成酶 (SpnA-E) 形成线性多酮链。 该链经过一系列酶促反应,包括狄尔斯-阿尔德反应和劳赫特-库里埃类反应,形成无糖基部分的四环内酯结构 . 然后用鼠李糖和福寿糖对无糖基部分进行糖基化,生成最终的棘霉素结构 .
工业生产方法
棘霉素A无糖基部分的工业生产是通过发酵Saccharopolyspora spinosa实现的。发酵过程经过优化,以最大限度地提高所需棘霉素化合物的产量。 基因工程技术已被用来通过操纵关键生物合成基因的表达来提高棘霉素A无糖基部分的产量 . 这种方法显著提高了产量和效率。
化学反应分析
反应类型
棘霉素A无糖基部分会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰和功能化化合物以增强其杀虫特性至关重要。
常用试剂和条件
用于棘霉素A无糖基部分化学反应的常用试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 取代反应通常涉及亲核试剂,如胺和硫醇 .
主要产物
由棘霉素A无糖基部分的化学反应形成的主要产物包括具有修饰的官能团的各种棘霉素类似物。 这些类似物表现出不同程度的杀虫活性,并用于针对特定的害虫 .
相似化合物的比较
棘霉素A无糖基部分在杀虫剂中是独一无二的,因为它具有天然来源、复杂的结构和特定的作用方式。棘霉素家族中的类似化合物包括:
棘霉素D: 一种具有类似结构和杀虫活性的密切相关的化合物。
棘霉素E: 一种具有去甲基化结构的衍生物。
棘霉素F: 另一种具有不同去甲基化模式的衍生物
这些化合物共用核心四环大环内酯结构,但在官能团和杀虫特性方面有所不同。
属性
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUILSVOGYVDG-MRAVEKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


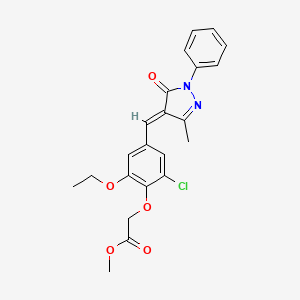
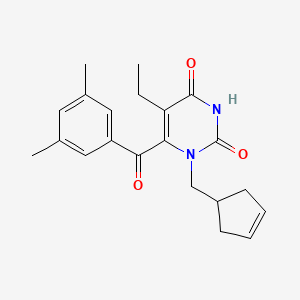
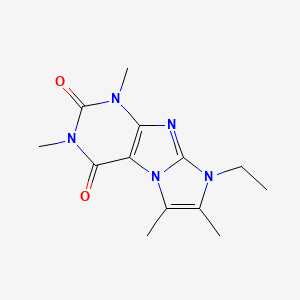
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

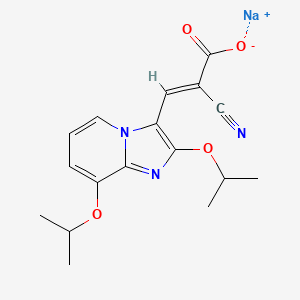
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

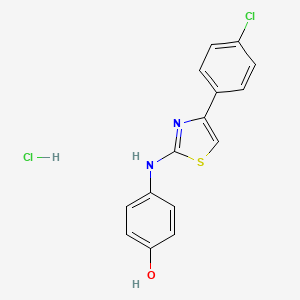
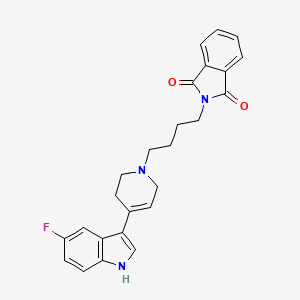
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

